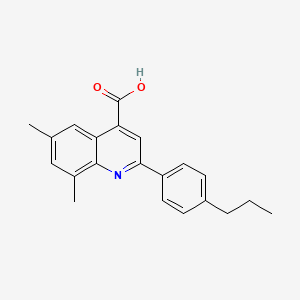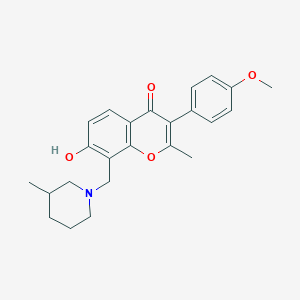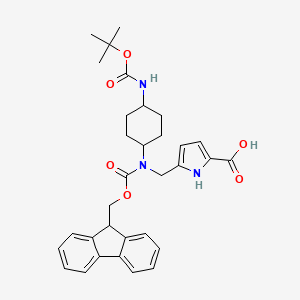
1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental sciences. This compound is a urea derivative that has a unique molecular structure, which makes it a promising candidate for the development of new drugs, pesticides, and herbicides.
Applications De Recherche Scientifique
Polymer Synthesis
Research demonstrates the utility of urea derivatives in the synthesis of polymers. For instance, Mallakpour and Rafiee (2007) describe the use of 4-(3-hydroxynaphthalene)-1,2,4-triazolidine-3,5-dione (3HNTD) for the creation of soluble poly(urea-urethane)s (PUUs) containing heterocyclic and chromophoric moieties. These PUUs, produced via an efficient method involving room temperature ionic liquids and microwave irradiation, exhibit good yields and solubility in organic solvents, indicating potential applications in materials science (Mallakpour & Rafiee, 2007).
Photochromic Materials
Aiken et al. (2014) explored the synthesis of photochromic benzochromenes using 5-hydroxy substituted naphthofurans and naphthothiazoles as precursors. Their study highlights the potential of furan and naphthalene derivatives in the development of photochromic materials, which change color under UV light. Such materials have applications in data storage and photo-switchable devices (Aiken et al., 2014).
Antimicrobial Agents
The synthesis and bioactivity of compounds closely related to the one have been investigated for their antimicrobial properties. Donlawson et al. (2020) reported on the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, demonstrating its efficacy against a variety of pathogens, except Bacillus subtilis. This indicates the potential of similar compounds for use in developing new antimicrobial agents (Donlawson et al., 2020).
Molecular Assemblies and Host-Guest Chemistry
Research into the conformational adjustments and assembly of urea-based compounds offers insights into their use in molecular recognition and self-assembly processes. Phukan and Baruah (2016) investigated the self-assembly of urea and thiourea derivatives, revealing the potential of these compounds in creating complex molecular architectures, which could find applications in nanotechnology and materials science (Phukan & Baruah, 2016).
Sensor Development
Urea derivatives have also been studied for their applications in sensor technology. Cho et al. (2003) synthesized a naphthalene derivative containing a urea group, which exhibited unique absorption and fluorescence peaks in the presence of fluoride ions, suggesting its use as a fluoride selective fluorescent and chromogenic chemosensor (Cho et al., 2003).
Propriétés
IUPAC Name |
1-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(23-13-17-7-3-6-16-5-1-2-8-19(16)17)24-15-22(26,18-10-12-27-14-18)20-9-4-11-28-20/h1-12,14,26H,13,15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACZUHBKPSWDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2840616.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2840619.png)

![N-[(4-chlorophenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2840621.png)
![7-(azepan-1-yl)-3-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2840622.png)
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2840623.png)
![3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2840624.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2840631.png)

![N-[Cyano(cyclohexyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2840635.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2840637.png)